(5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21ClN4O4 and its molecular weight is 392.84. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Biological Activities
Research into the synthesis and applications of compounds structurally related to (5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone has led to discoveries in various fields including medicinal chemistry and drug development. The synthesis of complex heterocyclic compounds from simpler molecules, such as benzodifuran derivatives, has shown promise in producing agents with anti-inflammatory and analgesic properties. For instance, compounds synthesized from visnagenone and khellinone, displaying cyclooxygenase-1/2 (COX-1/2) inhibition, have demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Radiolabeled Compounds for Imaging
In the realm of imaging, the synthesis of radiolabeled compounds, such as [11C]HG-10-102-01, offers potential as PET agents for visualizing the LRRK2 enzyme in Parkinson's disease. This represents a crucial step towards understanding and diagnosing neurodegenerative diseases (Wang et al., 2017).
Antimicrobial Properties
Further exploration into the antimicrobial properties of novel compounds has led to the development of pyridine derivatives with variable and modest activity against bacteria and fungi, highlighting the importance of chemical structure in determining the biological activity of synthetic molecules (Patel et al., 2011).
Tubulin Polymerization Inhibitors
On the cancer research front, certain synthesized compounds, particularly those derived from phenoxazine and phenothiazine, have been found to effectively inhibit tubulin polymerization. These compounds, such as the 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile, have shown not only to inhibit tumor cell growth but also to induce G2/M phase cell cycle arrest in cancer cell lines, suggesting a potent mechanism of action against cancer cell proliferation (Prinz et al., 2017).
Enzyme Inhibition for Alzheimer's Therapy
Exploration of multifunctional amides as therapeutic agents for Alzheimer's disease has identified compounds with enzyme inhibitory potentials and mild cytotoxicity. For instance, 2-Furyl(1-piperazinyl)methanone derivatives have shown moderate activity against acetyl and butyrylcholinesterase enzymes, indicating potential for development as new drugs for treating Alzheimer's disease (Hassan et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including proteins and enzymes involved in cellular signaling and metabolism .
Mode of Action
It is likely that the compound interacts with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cellular signaling, metabolism, and inflammation .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
Based on the activities of similar compounds, it may modulate cellular processes, leading to changes in cell function and potentially exerting therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Chloro-2-methoxyphenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4/c1-25-14-5-4-12(19)10-13(14)17(24)23-8-6-22(7-9-23)15-11-16(26-2)21-18(20-15)27-3/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYSXYKGQLIFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.